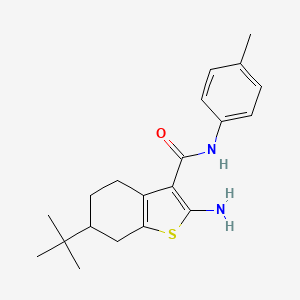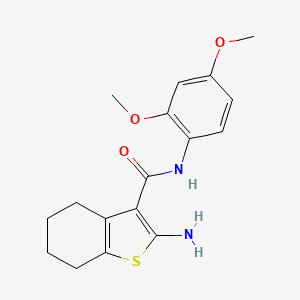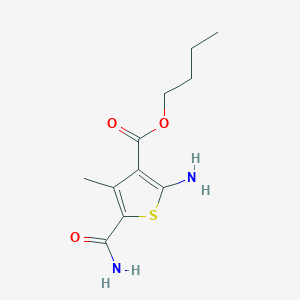
3'-Bromo-3-(4-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-(4-methylphenyl)propiophenone (also known as 4-methyl-3-bromophenylacetophenone or MBPA) is a chemical compound that has been widely studied for its potential applications in synthetic organic chemistry and pharmaceutical research. It is a white crystalline solid with a molecular weight of 213.01 g/mol and a melting point of 85-86°C. MBPA has been used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, polymers precursors, and dyes. Additionally, it has been investigated for its potential biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Natural Product Chemistry and Marine Algae
- Bromophenols isolated from marine red algae, such as Rhodomela confervoides, have been studied for their antibacterial properties. Compounds identified from this algae showed moderate to strong activity against various bacterial strains, highlighting the antimicrobial potential of natural bromophenols (Xu et al., 2003). Additional research on Rhodomela confervoides led to the discovery of bromophenol derivatives with detailed structural elucidation, although these compounds were found inactive against human cancer cell lines and microorganisms, indicating the specificity of biological activities related to structural variations (Zhao et al., 2004).
Antioxidant and Anticancer Activities
- Synthetic derivatives of natural bromophenols have been evaluated for their antioxidant and anticancer activities. Methylated and acetylated derivatives were synthesized and shown to exhibit significant antioxidant properties and anticancer potential against specific cell lines, which merits further investigation for drug development (Dong et al., 2022).
Epigenetic and Enzyme Inhibition
- Certain bromophenol derivatives have been identified as selective inhibitors for epigenetic enzymes like PR-SET7 and EZH2, indicating their potential use in cancer therapy. These compounds induced cell death and differentiation in human leukemia cells, suggesting a promising avenue for the development of new therapeutic agents (Valente et al., 2012).
Synthetic Applications
- 3-Bromo-2-phenyl-1-indenone has been utilized in the synthesis of carbofunctional α,β-unsaturated sulfides, demonstrating the versatility of bromophenols in organic synthesis (Timokhina et al., 2001). Another study focused on the synthesis of 4-benzyloxy propiophenone using liquid–liquid–liquid phase-transfer catalysis, showcasing a green chemistry approach to synthesizing important pharmaceutical intermediates (Yadav & Sowbna, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULVLGKQGGBUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644120 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-69-9 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

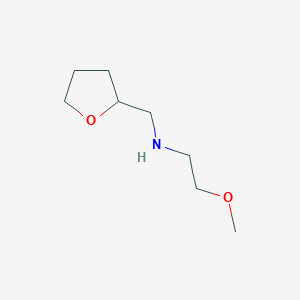
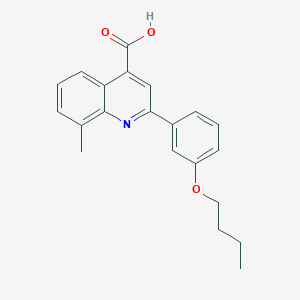
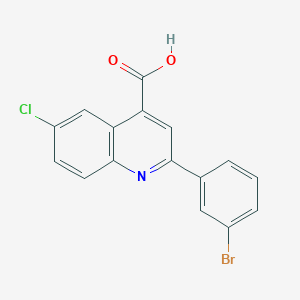
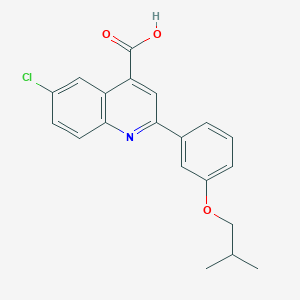
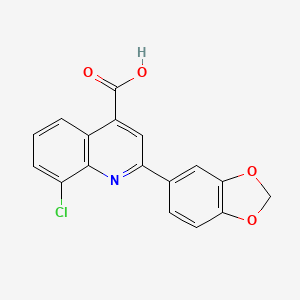
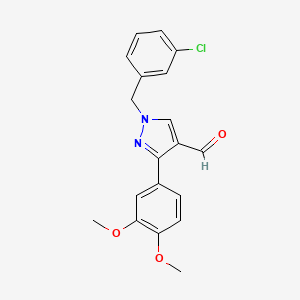
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
